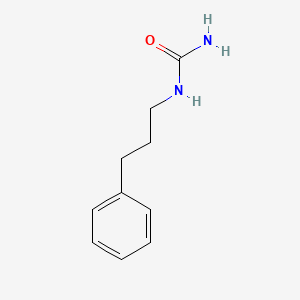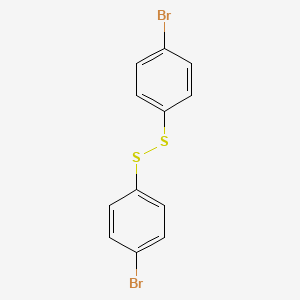
4-Bromophenyl disulfide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bis(2-bromophenyl) disulfide, a related compound, is achieved through the reaction of 2-bromophenylmercaptan with metallic sodium and zinc chloride or cadmium chloride in methanol. This process results in colorless crystals exhibiting significant intramolecular C-H⋯S hydrogen bonds. Depending on the metallic ions present (Zn(II) or Cd(II)), the crystals obtained can be orthorhombic or triclinic, respectively, with the orthorhombic form featuring intermolecular C-H⋯Br hydrogen bonds, and the triclinic form displaying Br⋯Br contacts (Anacona, Gómez, & Loroño, 2003).
Molecular Structure Analysis
The crystal structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, synthesized from a related bromophenyl compound, is determined to be monoclinic with significant puckering in its four-membered ring, indicating the cis-relation of substituents and their equatorial positioning relative to the ring. This structural analysis provides insights into the stereochemistry and molecular conformation of bromophenyl compounds (Mazhar-ul-Haque et al., 1981).
Chemical Reactions and Properties
The reactivity of bromophenyl compounds with sulfur sources, leading to various disulfide compounds, is demonstrated in the synthesis of bis[4-[(4-bromophenyl)oxy]phenyl] disulfide and related compounds. These reactions are catalyzed by SiO2 and result in high molecular weight poly(thio-1,4-phenyleneoxy-1,4-phenylene) upon thermal polymerization, showcasing the potential for creating polymers with high crystallinity and stability (Tsuchida, Yamamoto, Jikei, & Miyatake, 1993).
Wissenschaftliche Forschungsanwendungen
Thermal Polymerization and Polymer Formation
4-Bromophenyl disulfide is utilized in the thermal polymerization of diaryl disulfides, leading to the formation of high molecular weight polymers like poly(thio-1,4-phenyleneoxy-1,4-phenylene) (PPOS). PPOS exhibits high crystallinity and stability, making it a significant material in polymer science (Tsuchida et al., 1993).
Self-Healing Elastomers
Bis(4-aminophenyl) disulfide, a derivative of 4-Bromophenyl disulfide, is effectively used as a dynamic crosslinker in the creation of self-healing poly(urea–urethane) elastomers. These elastomers demonstrate significant self-healing efficiency at room temperature without requiring catalysts or external intervention (Rekondo et al., 2014).
Mechanochromic Effects in Epoxy Composites
4-Aminophenyl disulfide has been reported as a hardener in epoxy networks. It's known for inducing a mechanochromic effect, where damage to the material results in a visible color change due to the formation of radical species (Luzuriaga et al., 2016).
Transition Metal Complexes
Bis(2-bromophenyl)disulfide, a related compound, interacts with transition metal ions to form octahedral complexes. These complexes are significant in coordination chemistry and may have implications in materials science (Anacona & Gómez, 2008).
Molecular Electronics
Aryl bromides, such as 4-bromophenyl tert-butyl sulfide, are utilized as precursors in the synthesis of molecular wires, which are fundamental components in molecular electronics. These are used in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting the role of 4-Bromophenyl disulfide in advanced electronic materials (Stuhr-Hansen et al., 2005).
Disulfide Metathesis Under High Pressure
4-Bromophenyl disulfide has been studied for its behavior in disulfide metathesis reactions under high-pressure conditions. This research offers insights into the reactivity of disulfides under unique environmental conditions, expanding the understanding of their chemical behavior (Sobczak et al., 2018).
Safety And Hazards
4-Bromophenyl disulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
1-bromo-4-[(4-bromophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQVHIINDXJOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201513 | |
| Record name | Bis(4-bromophenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenyl disulfide | |
CAS RN |
5335-84-2 | |
| Record name | Bis(4-bromophenyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-bromophenyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-bromophenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOPHENYL DISULFIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(4-bromophenyl) disulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S65QBT5EZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

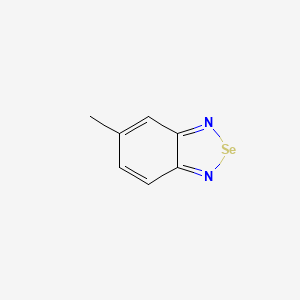
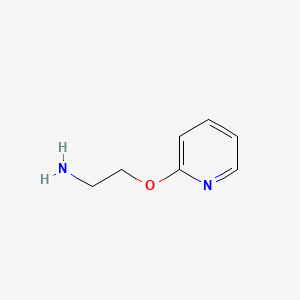
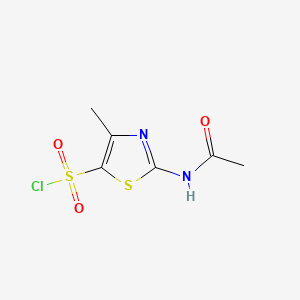
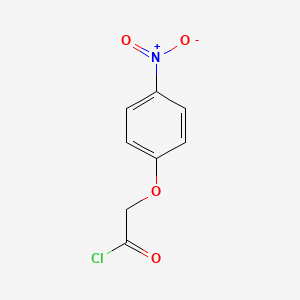
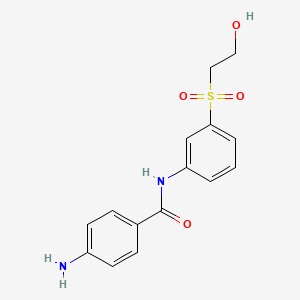
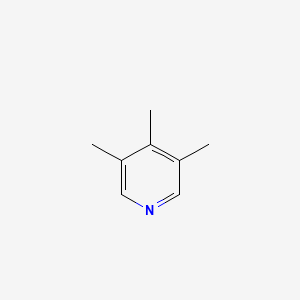
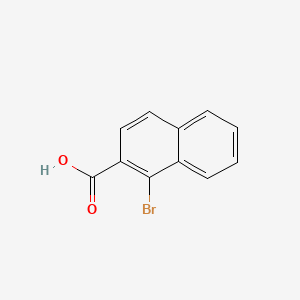
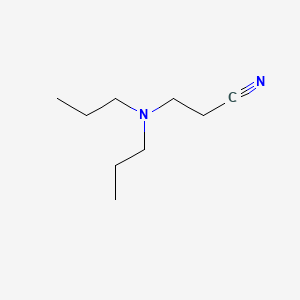
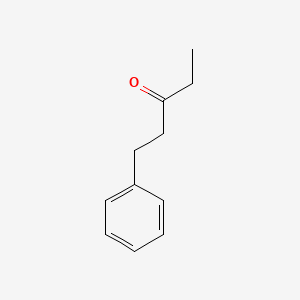
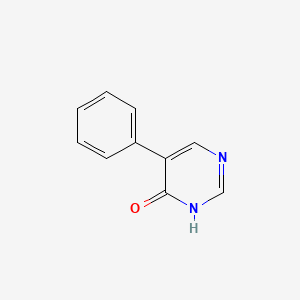
![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)
